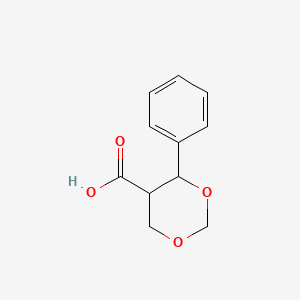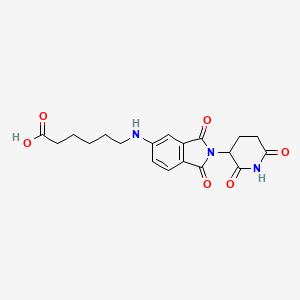methyl}sulfanyl)cyclohexane CAS No. 19095-93-3](/img/structure/B13995542.png)
({[(3-Bromo-2-chloropropyl)sulfanyl](dichloro)methyl}sulfanyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane is a chemical compound with the molecular formula C10H16BrCl3S2 and a molecular weight of 386.627 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane typically involves the reaction of 3-bromo-2-chloropropyl sulfide with dichloromethyl sulfide in the presence of a cyclohexane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the halogen atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Dehalogenated compounds with simpler structures.
科学研究应用
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and sulfur atoms into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane involves its interaction with molecular targets through its reactive bromine, chlorine, and sulfur atoms. These atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved may include the inhibition of enzymes, disruption of cellular membranes, and interference with DNA replication.
相似化合物的比较
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane can be compared with other similar compounds, such as:
[(3-bromo-2-chloro-propyl)sulfanyl-methyl]sulfanylcyclohexane: Lacks the dichloro-methyl group, resulting in different reactivity and applications.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
[(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylpentane: Has a pentane chain instead of a cyclohexane ring, affecting its stability and reactivity.
The uniqueness of [(3-bromo-2-chloro-propyl)sulfanyl-dichloro-methyl]sulfanylcyclohexane lies in its specific combination of bromine, chlorine, and sulfur atoms attached to a cyclohexane ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
19095-93-3 |
|---|---|
分子式 |
C10H16BrCl3S2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
[(3-bromo-2-chloropropyl)sulfanyl-dichloromethyl]sulfanylcyclohexane |
InChI |
InChI=1S/C10H16BrCl3S2/c11-6-8(12)7-15-10(13,14)16-9-4-2-1-3-5-9/h8-9H,1-7H2 |
InChI 键 |
FVWJLBWALZSSFX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)SC(SCC(CBr)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)




